molecular formula C14H20N4O3 B2737050 N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 903078-28-4

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No.: B2737050
CAS No.: 903078-28-4
M. Wt: 292.339
InChI Key: IARWIIMGJSZLIY-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperazinyl group attached to an oxalamide backbone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine derivatives involves the inhibition of the reuptake and induction of the release of monoamine neurotransmitters . This mechanism is shared with drugs of abuse such as amphetamines .

Future Directions

The future directions in the study of piperazine derivatives like “N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide” could involve further exploration of their therapeutic potential, particularly as ligands for alpha1-adrenergic receptors . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of N1-(2-hydroxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide.

    Reduction: Formation of N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can be compared with other similar compounds, such as:

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.

    Urapidil: A compound with similar structural features used as an antihypertensive agent.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalamide group, which can confer distinct pharmacological properties and reactivity compared to its analogs .

Properties

IUPAC Name

N-(2-methoxyphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-17-7-9-18(10-8-17)16-14(20)13(19)15-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARWIIMGJSZLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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